6-Iodo-2,3-dihydrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2,3-dihydrobenzofuran is a chemical compound . It is a derivative of 2,3-dihydrobenzofuran, which is a class of compounds that are ubiquitous in nature . These compounds have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives, including 2,3-dihydrobenzofuran, can be synthesized through various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . These methods have been found to be effective in synthesizing a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of 2,3-dihydrobenzofuran derivatives has been studied using molecular docking and molecular dynamics . These studies have shown that these compounds do not violate the “Lipinski five rule” as drugs . The binding affinity of these compounds has been studied against various pathogens .Chemical Reactions Analysis
The chemical reactions of 2,3-dihydrobenzofuran derivatives have been studied . For example, fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-dihydrobenzofuran derivatives have been analyzed . For example, the online database “Molinspiration online server” was used to detect the physicochemical pharmacokinetics and drug likeness score of these compounds .Scientific Research Applications
Antimicrobial Activities
The compound has been synthesized and allowed to react with some nitrogen nucleophiles, resulting in annelated quinazolinone derivatives and other related systems . These synthesized compounds have been screened for their antimicrobial activities against different strains of bacteria and fungi .
Antitumor Activities
Benzofuran compounds, including 6-iodo-2,3-dihydro-1-benzofuran, have shown strong biological activities such as anti-tumor . These substances are potential natural drug lead compounds .
Antibacterial Activities
Benzofuran compounds are known for their antibacterial activities . This makes 6-iodo-2,3-dihydro-1-benzofuran a potential candidate for the development of new antibacterial drugs .
Anti-oxidative Activities
Benzofuran compounds also exhibit anti-oxidative activities . This suggests that 6-iodo-2,3-dihydro-1-benzofuran could be used in the development of drugs for conditions related to oxidative stress .
Anti-viral Activities
Benzofuran compounds have shown anti-viral activities . This indicates that 6-iodo-2,3-dihydro-1-benzofuran could be a potential candidate for the development of new antiviral drugs .
Synthesis of Polycyclic Benzofuran Compounds
6-Iodo-2,3-dihydro-1-benzofuran can be used in the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . This makes it a valuable starting material in the field of synthetic chemistry .
Construction of Complex Benzofuran Ring Systems
6-Iodo-2,3-dihydro-1-benzofuran can be used in the construction of complex benzofuran ring systems . This is particularly useful in the synthesis of complex organic molecules .
Inhibitors of Serine Proteases
4H-3,1-benzoxazin-4-ones, which can be synthesized from 6-iodo-2,3-dihydro-1-benzofuran, have attracted considerable attention as inhibitors of serine proteases . This suggests potential applications in the development of drugs targeting serine proteases .
Mechanism of Action
The mechanism of action of 2,3-dihydrobenzofuran derivatives has been studied in the context of their biological activities . For example, 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-(2-aminopropyl)-2,3-dihydrobenzofuran (6-APDB) are putative entactogen drugs of the phenethylamine and amphetamine classes .
Safety and Hazards
Future Directions
The future directions of research on 2,3-dihydrobenzofuran derivatives include further studies on the optimization of reaction conditions and reaction mechanisms for such reactions . Additionally, these compounds have been proposed as advantageous structures for designing antimicrobial agents that are active toward different clinically approved targets .
properties
IUPAC Name |
6-iodo-2,3-dihydro-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSWTNFLUWTOLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC(=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-2,3-dihydrobenzofuran |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.